Alfalone Alfalone Alfalone belongs to the class of organic compounds known as 7-o-methylisoflavones. These are isoflavones with methoxy groups attached to the C7 atom of the isoflavone backbone. Thus, alfalone is considered to be a flavonoid lipid molecule. Alfalone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, alfalone is primarily located in the membrane (predicted from logP). Outside of the human body, alfalone can be found in alfalfa and pulses. This makes alfalone a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 970-48-9
VCID: VC21334859
InChI: InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3
SMILES: COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)OC
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol

Alfalone

CAS No.: 970-48-9

Cat. No.: VC21334859

Molecular Formula: C17H14O5

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

Alfalone - 970-48-9

CAS No. 970-48-9
Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
IUPAC Name 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3
Standard InChI Key CQULNEWSZBPFNL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)OC
Canonical SMILES COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)O)OC
Melting Point 246-247°C

Chemical Structure and Properties

Alfalone is classified as a methoxyisoflavone with the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol . Structurally, it features the characteristic isoflavone backbone with specific hydroxyl and methoxy substitutions that distinguish it from related compounds. The systematic IUPAC name for alfalone is 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one .

Structural Features

The molecule contains a chromone core structure (a benzopyran with a ketone at the 4-position) with a phenyl group attached at the 3-position, which defines it as an isoflavone. Its distinguishing characteristics include:

  • A hydroxyl group at position 6

  • A methoxy group at position 7

  • A methoxy group at position 4' on the B-ring (phenyl substituent)

These specific substitution patterns determine alfalone's biochemical properties and its position in the isoflavonoid biosynthetic pathway. The presence of both hydroxyl and methoxy groups creates a unique polarity profile that influences its solubility, reactivity, and biological interactions.

Chemical Identifiers

Alfalone can be referenced through several identifiers that help in its unambiguous identification in chemical databases and literature:

Identifier TypeValue
CAS Registry Number970-48-9
PubChem CID12132870
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
IUPAC Name6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Natural Occurrence and Distribution

Plant Sources

Alfalone has been primarily reported in Medicago sativa (alfalfa), a widely cultivated forage legume . This perennial flowering plant belongs to the Fabaceae family and is known for producing various bioactive compounds, including numerous flavonoids and isoflavonoids. The presence of alfalone adds to the diverse phytochemical profile of this agriculturally important plant.

Biosynthesis and Metabolic Pathways

Biosynthetic Origin

Metabolomic studies have provided insights into the biosynthetic origin of alfalone. Research conducted on Medicago truncatula cell cultures revealed that alfalone is one of three novel methylated isoflavones that were induced by yeast elicitor (YE) treatment . The other two novel methylated isoflavones identified alongside alfalone were afrormosin (7-hydroxy-6,4'-dimethoxyisoflavone) and irisolidone (5,7-dihydroxy-4',6-dimethoxy isoflavone) .

Relationship to Formononetin

Importantly, labeling studies have indicated that alfalone is derived from formononetin, a significant isoflavone in leguminous plants . Formononetin (7-hydroxy-4'-methoxyisoflavone) appears to serve as a precursor that undergoes further modifications, including additional methylation and hydroxylation reactions, to yield alfalone. This finding provides valuable information about the metabolic pathways involving alfalone and its position within the broader isoflavonoid biosynthesis network.

Induction by Elicitors

Analytical Detection and Characterization

Analytical Methods

Detection and characterization of alfalone in plant samples typically employ advanced chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled to ultraviolet photodiode array detection and ion-trap mass spectrometry has been successfully used to analyze alfalone in Medicago truncatula cell cultures . These techniques allow for the separation, identification, and quantification of alfalone among complex mixtures of plant metabolites.

Biological Activities and Significance

Role in Plant Physiology

As a methoxylated isoflavone, alfalone likely contributes to various physiological processes in plants. The induction of alfalone biosynthesis in response to yeast elicitor treatment suggests a potential role in plant defense mechanisms . Many isoflavones function as phytoalexins, antimicrobial compounds produced in response to pathogen attack or other stress conditions.

Research Context and Metabolic Relationships

Metabolomic Studies

The identification and characterization of alfalone occurred within broader metabolomic investigations of plant secondary metabolism. In a study of Medicago truncatula cell cultures, researchers analyzed the intracellular and extracellular secondary product metabolome in response to different elicitors, including yeast elicitor (YE) and methyl jasmonate (MeJA) .

Metabolic Flexibility

The research highlighted the metabolic flexibility within the isoflavonoid pathway, suggesting new pathways for complex isoflavonoid metabolism . Alfalone, as one of the novel methylated isoflavones identified, exemplifies this metabolic flexibility and the capacity for structural diversification within the isoflavonoid biosynthetic pathway.

Comparison with Related Compounds

Structural Analogs

Alfalone bears structural similarities to other methylated isoflavones, particularly its identified analogs afrormosin and irisolidone . These compounds differ in their specific patterns of hydroxylation and methoxylation, which influence their physical properties, biochemical behavior, and potential biological activities.

Biosynthetic Relationships

The common derivation of alfalone and afrormosin from formononetin suggests parallel or closely related biosynthetic pathways . These relationships provide insights into the enzymatic machinery involved in isoflavone modification and the regulation of these metabolic processes in leguminous plants.

CompoundChemical StructurePrecursorInduced By
Alfalone6-hydroxy-7,4'-dimethoxyisoflavoneFormononetinYeast Elicitor
Afrormosin7-hydroxy-6,4'-dimethoxyisoflavoneFormononetinYeast Elicitor
Irisolidone5,7-dihydroxy-4',6-dimethoxy isoflavoneNot specifiedYeast Elicitor

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